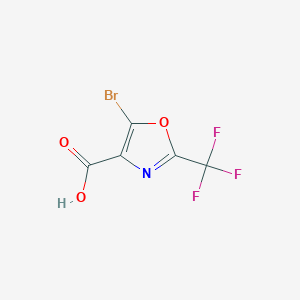

5-Bromo-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid

Descripción general

Descripción

5-Bromo-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic organic compound that features a bromine atom, a trifluoromethyl group, and a carboxylic acid group attached to an oxazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

Introduction of the Bromine Atom: Bromination can be achieved using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving carbon dioxide (CO2) under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.

Análisis De Reacciones Químicas

Substitution Reactions at the Bromine Position

The bromine atom at position 5 serves as a versatile site for nucleophilic substitution (SNAr) due to the electron-withdrawing effects of the trifluoromethyl and carboxylic acid groups. Key reactions include:

Mechanistic Notes :

-

The trifluoromethyl group enhances the electrophilicity of the oxazole ring, facilitating SNAr at C-5 .

-

Polar aprotic solvents (e.g., DMF) improve reaction rates by stabilizing transition states .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization at the bromine site:

Key Observations :

-

C-5 selectivity arises from the electron-deficient oxazole ring, favoring oxidative addition at bromine .

-

Steric hindrance from the trifluoromethyl group limits coupling efficiency at C-2 .

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety undergoes standard derivatization:

Thermal Stability :

Decarboxylation occurs above 150°C, forming gaseous CO₂ and the parent oxazole .

Oxazole Ring Modifications

The electron-deficient oxazole ring participates in cycloadditions and electrophilic substitutions:

Electronic Effects :

-

The trifluoromethyl group directs electrophiles to C-4 due to its meta-directing nature .

-

Ring-opening reactions under strong acidic/basic conditions are uncommon, preserving heterocyclic integrity .

Comparative Reactivity with Analogues

The trifluoromethyl group uniquely influences reactivity compared to other substituents:

| Compound | Key Reaction Difference | Source |

|---|---|---|

| 5-Bromo-2-methyloxazole-4-carboxylic acid | Lower electrophilicity at C-5; slower SNAr | |

| 5-Bromo-2-phenyloxazole-4-carboxylic acid | Enhanced π-stacking in cross-coupling |

Aplicaciones Científicas De Investigación

Chemistry

In synthetic chemistry, 5-Bromo-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid is used as a building block for creating more complex heterocyclic compounds. It participates in various reactions such as substitution, oxidation, reduction, and coupling reactions like Suzuki-Miyaura coupling.

Biology

Research has indicated that this compound exhibits potential biological activities:

- Antimicrobial Activity : Studies have shown that it possesses antibacterial properties against various strains of bacteria. For instance, a study demonstrated the compound's effectiveness against Escherichia coli with a minimum inhibitory concentration (MIC) of 25 µg/mL .

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 50 | Moderate |

| Escherichia coli | 25 | Strong |

| Klebsiella pneumoniae | 100 | Weak |

| Bacillus cereus | 75 | Moderate |

The mechanism of action likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Medicine

In medicinal chemistry, the compound is explored as a precursor for drug development. Its structural features allow for modifications that can enhance pharmacokinetic properties. Studies have indicated potential cytotoxic effects against human cancer cell lines, suggesting applications in oncology .

Industrial Applications

This compound is utilized in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for developing new materials with desired functionalities.

Case Studies

- Antibacterial Activity Study : A comprehensive evaluation was conducted on the antibacterial efficacy of this compound against various bacterial strains using the MIC method.

- Cytotoxicity Evaluation : Investigations into cytotoxicity revealed moderate effects on leukemia cell lines, indicating potential therapeutic applications in cancer treatment.

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparación Con Compuestos Similares

Similar Compounds

5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid: Similar structure but with a pyridine ring instead of an oxazole ring.

2-Bromo-5-(trifluoromethyl)benzaldehyde: Contains a benzene ring with similar substituents.

Uniqueness

5-Bromo-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid is unique due to its oxazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals with specific desired properties.

Actividad Biológica

5-Bromo-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic organic compound that has garnered attention for its potential biological activities. This compound features a bromine atom, a trifluoromethyl group, and a carboxylic acid group attached to an oxazole ring, which contributes to its unique chemical properties and biological functions. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

The molecular structure of this compound can be summarized as follows:

- Molecular Formula : C6H3BrF3N1O2

- CAS Number : 1240605-58-6

- Molecular Weight : 241.99 g/mol

The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially increasing its biological activity .

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. The trifluoromethyl group may facilitate enhanced binding affinity and selectivity towards these targets. The compound has been investigated for various applications, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further development in treating infections.

- Anticancer Properties : There is ongoing research into the potential anticancer effects of this compound, particularly in relation to its ability to modulate signaling pathways involved in cancer progression .

Biological Activity Data Table

Case Studies

-

Antimicrobial Evaluation :

A study evaluated the antimicrobial properties of several oxazole derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential use in developing new antibiotics. -

Anticancer Research :

Research focusing on the structure-activity relationship (SAR) of isoxazole derivatives revealed that modifications at the C-4 position can enhance anticancer potency. The inclusion of the trifluoromethyl group was found to improve lipophilicity and overall bioactivity in cancer cell lines .

Propiedades

IUPAC Name |

5-bromo-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrF3NO3/c6-2-1(3(11)12)10-4(13-2)5(7,8)9/h(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSVAKMLDOHRDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(OC(=N1)C(F)(F)F)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240605-58-6 | |

| Record name | 5-bromo-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.